Glucopsychosine

Overview

Description

Glucopsychosine (GPS) is a naturally occurring compound found in the brain, which has been studied for its potential therapeutic benefits. GPS is a derivative of the neurotransmitter glutamate, and is known to have a wide range of biochemical and physiological effects. In recent years, GPS has been the subject of numerous scientific studies, as researchers have sought to better understand its potential therapeutic applications.

Scientific Research Applications

Anti-Cancer Potential

Glucopsychosine has been identified as a potential anti-cancer agent, specifically against acute myeloid leukemia (AML). Research has shown that this compound is selectively toxic toward AML cell lines and primary AML patient samples, while not affecting normal hematopoietic cells. It works by increasing cytosolic calcium and inducing apoptosis through calpain enzymes. This action is unique as extracellular calcium is crucial for this compound-induced AML cell death. This selectivity suggests a novel mechanism of action in cancer therapy (Angka et al., 2014).

Neurophysiological and Clinical Implications

Although not directly about this compound, research on neurophysiological and clinical aspects of glucocorticoids provides insights that may be relevant. Glucocorticoids have been studied for their effects on hippocampal plasticity and memory impairments, which could have implications for understanding the broader category of compounds including this compound (Alderson & Novack, 2002).

Mechanism of Action

Target of Action

Glucopsychosine primarily targets the enzyme beta-glucosidase (GBA) . This enzyme facilitates the lysosomal degradation of glucosylceramide (glucocerebroside) and this compound (glucosylsphingosine: lyso-GL1) . In Gaucher disease, an autosomal recessive lysosomal storage disorder, there is a deficiency of beta-glucosidase activity .

Mode of Action

The interaction of this compound with its target, beta-glucosidase, results in the accumulation of glucosylceramide and this compound in lysosomes, primarily in tissue macrophages . This accumulation is believed to induce apoptosis in acute myeloid leukemia (AML) cells by increasing cytosolic calcium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lysosomal degradation pathway of glucosylceramide and this compound . The deficiency of beta-glucosidase activity leads to the accumulation of these substances in lysosomes, particularly in tissue macrophages . This accumulation is associated with the induction of apoptosis in AML cells .

Pharmacokinetics

The compound’s action is closely tied to its ability to accumulate in lysosomes due to deficient beta-glucosidase activity . This suggests that this compound may have a high cellular uptake and distribution within cells, particularly macrophages.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in AML cells . This is believed to occur through an increase in cytosolic calcium, which triggers the apoptotic pathway . In the context of Gaucher disease, this compound accumulation supports the diagnosis of the disease .

Action Environment

Therefore, it is plausible that environmental factors could influence the action of this compound, particularly in the context of Gaucher disease, which is a genetic disorder .

Safety and Hazards

The safety data sheet for Glucopsychosine advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Glucopsychosine interacts with several enzymes and proteins in the body. It is involved in the lysosomal degradation of glucosylceramide (glucocerebroside) and itself (glucosylsphingosine: lyso-GL1) . The interactions of this compound with these biomolecules are crucial for maintaining normal cellular functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in Gaucher disease, the deficiency of beta-glucosidase enzyme leads to the accumulation of this compound, affecting normal cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is particularly evident in the context of Gaucher disease, where it accumulates due to deficient beta-glucosidase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role in biological processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . In Gaucher disease, the metabolic pathways involving this compound are disrupted, leading to disease symptoms .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It is directed to specific compartments or organelles based on targeting signals or post-translational modifications . The localization of this compound is particularly important in the context of Gaucher disease, where its accumulation leads to disease symptoms .

Properties

IUPAC Name |

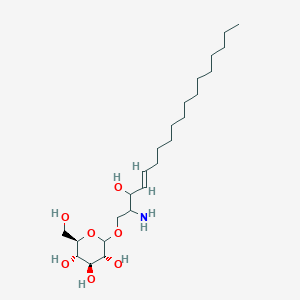

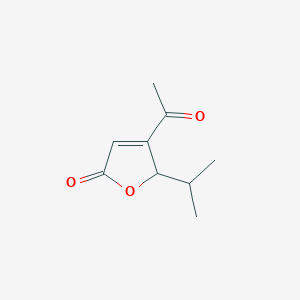

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJTWTPUPVQKNA-JIAPQYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315465 | |

| Record name | Glucosylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52050-17-6 | |

| Record name | Glucosylsphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52050-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)

![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)